Bevasiranib sodium
CAS No.: 849758-52-7
Cat. No.: VC0559751
Molecular Formula: C200H234N78Na20O140P20
Molecular Weight: 7050 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849758-52-7 |
|---|---|
| Molecular Formula | C200H234N78Na20O140P20 |
| Molecular Weight | 7050 g/mol |
| IUPAC Name | rAdo-P-rCyd-P-rCyd-P-rUrd-P-rCyd-P-rAdo-P-rCyd-P-rCyd-P-rAdo-P-rAdo-P-rGuo-P-rGuo-P-rCyd-P-rCyd-P-rAdo-P-rGuo-P-rCyd-P-rAdo-P-rCyd-P-dThd-P-dThd.20Na+ |
| Standard InChI Key | JKXXLIACMWFHSH-FIIWBELYSA-A |
Introduction
Chemical Structure and Classification
Bevasiranib sodium (formerly known as Cand5) is classified as a small interfering RNA (siRNA) therapeutic. Its chemical structure consists of a complex of two 21-nucleotide RNA eicosasodium molecules . The specific nucleotide sequences that compose bevasiranib include:
-
Sense strand: 5'-ACC UCA CCA AGG CCA GCA CdTdT-3'
This molecular design allows bevasiranib to specifically target mRNA encoding for VEGF-A, differentiating it structurally from monoclonal antibodies and aptamers that target the VEGF protein itself. Bevasiranib represented the first in a new class of ophthalmic treatments utilizing RNA interference technology .
Pharmacokinetics and Biodistribution
Bevasiranib sodium was developed exclusively for intravitreal administration, requiring specialized injection techniques similar to other intraocular therapeutics . Pharmacokinetic studies have established several important characteristics of the compound:
Ocular Distribution
Following intravitreal injection, bevasiranib distributes throughout the eye and localizes effectively to the retina. Pre-clinical biodistribution experiments involving single intravitreal injections of 0.5 mg or 2 mg of radio-labeled bevasiranib in rabbit models demonstrated distribution throughout ocular tissues, including the aqueous fluid, iris, vitreous fluid, retina, and sclera .
Target Tissue Penetration
For efficacy in wet AMD, the drug must reach the retinal pigment epithelium-Bruch's (RPE-B) membrane-choroidal complex. Measurements showed relatively high concentrations of intact (non-degraded) bevasiranib within the RPE-B, confirming that the drug reaches its target tissues . Concentrations were measured in eight specific ocular tissues: aqueous fluid, vitreous fluid, lens, iris, ciliary body, RPE, choroid, and retina .
Clinical Development
The clinical development program for bevasiranib sodium represented a significant milestone as the first siRNA-based therapy to progress to advanced clinical trials for ocular conditions.
Phase II Clinical Trials
The primary Phase II clinical trial for bevasiranib was known as the C.A.R.E.™ (Cand5 Anti-VEGF RNAi Evaluation) study. This randomized, double-masked trial evaluated three dose levels of bevasiranib in 129 patients across 28 clinical sites in the United States . Key characteristics of this trial included:
-
Focus on patients with serious disease progression, including those with rapidly degenerating retinal lesions or who had failed previous treatments
-
Exclusion of patients with slow-growing occult lesions
-
Evaluation of safety and preliminary efficacy across multiple endpoints
-
Assessment of near vision, lesion size (choroidal neovascularization, CNV), and time to rescue treatment
Results from the C.A.R.E. trial presented in 2006 at the American Society of Gene Therapy meeting indicated that bevasiranib was safe and well-tolerated, with evidence of dose-dependent effects across multiple efficacy endpoints . The investigators, including Lawrence Singerman (founder and executive secretary of the Macula Society) and Jason Slakter (macular disease specialist at Vitreous Retina Macula Consultants of New York), expressed optimism about the compound's potential, particularly as a maintenance therapy following initial treatment with conventional VEGF antagonists .
Phase III Clinical Plans
Following the positive Phase II results, Acuity Pharmaceuticals planned to advance bevasiranib to Phase III clinical trials. These trials were designed to further evaluate efficacy parameters as well as optimal dosing and scheduling regimens . The dosing frequency being evaluated was every 12 weeks, which would represent a significant advantage over existing treatments requiring administration every 4-6 weeks .
The Phase III program was intended to examine bevasiranib both as a standalone therapy and as a maintenance treatment following initial VEGF protein suppression with conventional agents. This two-pronged approach would first use a VEGF antagonist to "mop-up" existing VEGF and then employ bevasiranib to prevent further production in the eye .
Comparison with Other AMD Treatments
Bevasiranib represented a distinct therapeutic approach compared to other AMD treatments available at the time of its development. The table below compares bevasiranib with other agents used for wet AMD:
| Drug | Classification | Mechanism of action | Route of administration | Frequency of administration | Serious adverse effects | Clinical trial status |
|---|---|---|---|---|---|---|
| Ranibizumab (Lucentis) | Monoclonal antibody | Inhibits all VEGF-A isoforms | Intravitreal | Every 4 weeks | Thromboembolism, retinal detachment, iridocyclitis | Phase IV |
| Pegaptanib (Macugen) | RNA aptamer | Inhibits VEGF-A165 isoforms | Intravitreal | Every 6 weeks | Reduced visual acuity, endophthalmitis, retinal detachment | Phase IV |
| Bevacizumab (Avastin) | Monoclonal antibody | Inhibits all VEGF-A isoforms | Intravitreal | Every 4 weeks | Thromboembolism, retinal detachment | Phase III |
| Bevasiranib (formerly Cand5) | siRNA | RNA interference inhibits the formation of VEGF-A | Intravitreal | Every 12 weeks | No data available | Phase III |
| VEGF Trap-Eye | Recombinant protein | Acts as VEGF receptor decoy targeting VEGF-A, VEGF-B, and PIGF | Intravitreal | Every 4 or 12 weeks | No data available | Phase III |
This comparison highlights several key differentiators for bevasiranib, particularly its unique mechanism of action, potentially longer dosing interval, and novel therapeutic class. While conventional anti-VEGF agents neutralize existing VEGF protein, bevasiranib aimed to prevent its production altogether, potentially addressing the pathology more upstream in the disease process .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume